molecular formula C25H23FN4O2 B2485995 (4-(1H-pyrrol-1-yl)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 2034282-94-3

(4-(1H-pyrrol-1-yl)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2485995
CAS No.: 2034282-94-3
M. Wt: 430.483
InChI Key: CJLVRPIOXGCELC-UHFFFAOYSA-N
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Description

(4-(1H-pyrrol-1-yl)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic compound of interest in various fields such as medicinal chemistry, pharmacology, and materials science. Its molecular structure combines several functional groups, offering a range of reactivity and interactions beneficial for different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is synthesized through a multi-step organic synthesis process involving the following steps:

  • Preparation of the pyrrol-1-ylphenyl intermediate: This involves the reaction of pyrrole with bromobenzene under palladium-catalyzed conditions.

  • Formation of the oxadiazole intermediate: This step involves the reaction of 2-fluorobenzohydrazide with appropriate carboxylic acids or derivatives under cyclization conditions to yield the 1,2,4-oxadiazole ring.

  • Coupling of intermediates: The final step involves the coupling of the pyrrol-1-ylphenyl intermediate with the oxadiazole intermediate using piperidine in a nucleophilic substitution reaction.

Industrial Production Methods

For industrial scale production, optimization of reaction conditions such as temperature, pressure, and choice of solvents and catalysts is crucial. The process may involve:

  • High-efficiency catalytic systems: Use of palladium or other metal catalysts in cross-coupling reactions.

  • Continuous flow reactors: Ensuring better temperature control and reaction efficiency.

  • Purification techniques: High-performance liquid chromatography (HPLC) for purification and isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation to form corresponding ketones or acids depending on the conditions used.

  • Reduction: Reduction reactions can target the oxadiazole ring or other functional groups, leading to various reduced derivatives.

  • Substitution: Nucleophilic and electrophilic substitution reactions can occur on the phenyl or oxadiazole rings.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

  • Reduction: Hydrogenation with palladium on carbon (Pd/C) or use of sodium borohydride (NaBH4).

  • Substitution: Use of halogenated reagents or strong acids/bases in appropriate solvents.

Major Products

  • Oxidation products: Corresponding acids or ketones.

  • Reduction products: Reduced forms of the oxadiazole or modifications to the pyrrole ring.

  • Substitution products: Various substituted derivatives depending on the reagents and conditions.

Scientific Research Applications

Chemistry

  • Synthesis of derivatives:

Biology and Medicine

  • Pharmacological activities: Investigated for potential therapeutic properties such as anti-inflammatory, antimicrobial, and anticancer activities.

  • Biological probes: Used in research to study specific molecular pathways and interactions.

Industry

  • Material science:

Mechanism of Action

The compound’s mechanism of action is highly dependent on its interactions with biological targets:

  • Molecular targets: It may interact with enzymes, receptors, or DNA, affecting various biochemical pathways.

  • Pathways involved: Depending on its structure, it could modulate signaling pathways, inhibit enzyme activity, or interfere with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • (4-Phenyl)(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methanone

  • (1-(1H-pyrrol-1-yl)phenyl)(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methanone

Uniqueness

  • Combination of functional groups: The combination of pyrrole, phenyl, and oxadiazole rings in a single molecule offers unique reactivity and potential interactions.

  • Applications: Its unique structure allows for broader applications across various fields compared to simpler analogs.

Properties

IUPAC Name

[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O2/c26-22-8-2-1-7-21(22)24-27-23(32-28-24)16-18-6-5-15-30(17-18)25(31)19-9-11-20(12-10-19)29-13-3-4-14-29/h1-4,7-14,18H,5-6,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLVRPIOXGCELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3C=CC=C3)CC4=NC(=NO4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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